Welcome to the BenchChem Online Store!
molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No. B1390960
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367658B2

Procedure details

Iodine monochloride (0.758 g, 4.67 mmol) was added to a solution of 2-chloro-4-amino pyridine (0.500 g, 3.89 mmol) and potassium acetate (0.763 g, 7.78 mmol) in acetic acid (30 mL). The reaction mixture was heated under reflux for 4 hr. The solvent was removed in vacuo and the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. The crude product was purified by flash silica chromatography, eluting with ethyl acetate and hexane (1/9), to give the title compound as a pink solid (0.394 g, 40%).
Quantity
0.758 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][N:5]=1.C([O-])(=O)C.[K+]>C(O)(=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([I:1])=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.758 g
Type
reactant
Smiles
ICl
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
potassium acetate
Quantity
0.763 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous sodium hydrogenocarbonate (50 mL) and ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and hexane (1/9)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.394 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.